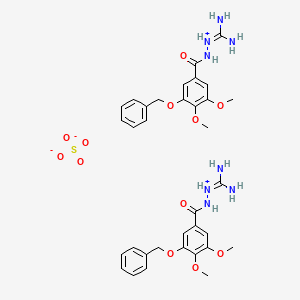
3-Benzyloxy-4,5-dimethoxybenzoyl aminoguanidine hemisulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyloxy-4,5-dimethoxybenzoyl aminoguanidine hemisulfate is a complex organic compound with potential applications in various fields of scientific research. It is known for its unique chemical structure, which includes benzyloxy and dimethoxy groups attached to a benzoyl aminoguanidine core. This compound is often studied for its potential biological activities and its role in inhibiting certain enzymes and reactive oxygen species.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-4,5-dimethoxybenzoyl aminoguanidine hemisulfate typically involves multiple steps, starting with the preparation of the benzyloxy and dimethoxybenzoyl intermediates. These intermediates are then reacted with aminoguanidine under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as methanol or ethanol, and the reactions are carried out at controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound with high purity and yield. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxy-4,5-dimethoxybenzoyl aminoguanidine hemisulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy and dimethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
3-Benzyloxy-4,5-dimethoxybenzoyl aminoguanidine hemisulfate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential inhibitory effects on enzymes and reactive oxygen species, making it a candidate for research in oxidative stress and related diseases.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research due to its ability to inhibit certain enzymes involved in tumor growth.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Benzyloxy-4,5-dimethoxybenzoyl aminoguanidine hemisulfate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit nitric oxide synthase (NOS) and reactive oxygen species (ROS), which play critical roles in various biological processes. By inhibiting these targets, the compound can modulate oxidative stress and inflammation, making it a valuable tool in research related to these conditions.
Comparison with Similar Compounds
Similar Compounds
Aminoguanidine hemisulfate: Shares the aminoguanidine core but lacks the benzyloxy and dimethoxy groups.
3,4-Dimethoxybenzyl derivatives: Compounds with similar structural features but different functional groups attached to the benzyl ring.
Uniqueness
3-Benzyloxy-4,5-dimethoxybenzoyl aminoguanidine hemisulfate is unique due to its specific combination of benzyloxy and dimethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it offers a different set of interactions and activities compared to similar compounds.
Properties
CAS No. |
35607-25-1 |
|---|---|
Molecular Formula |
C34H42N8O12S |
Molecular Weight |
786.8 g/mol |
IUPAC Name |
diaminomethylidene-[(3,4-dimethoxy-5-phenylmethoxybenzoyl)amino]azanium;sulfate |
InChI |
InChI=1S/2C17H20N4O4.H2O4S/c2*1-23-13-8-12(16(22)20-21-17(18)19)9-14(15(13)24-2)25-10-11-6-4-3-5-7-11;1-5(2,3)4/h2*3-9H,10H2,1-2H3,(H,20,22)(H4,18,19,21);(H2,1,2,3,4) |
InChI Key |
JYVILXGASOVVPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)N[NH+]=C(N)N)OCC2=CC=CC=C2)OC.COC1=C(C(=CC(=C1)C(=O)N[NH+]=C(N)N)OCC2=CC=CC=C2)OC.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


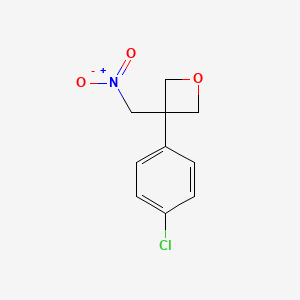
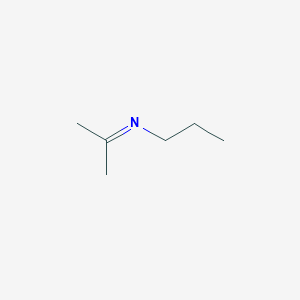
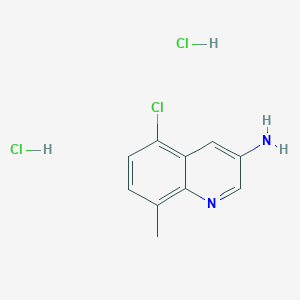
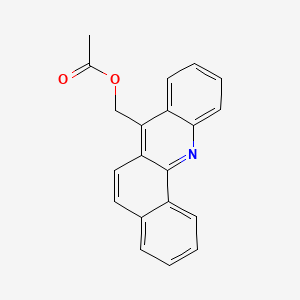
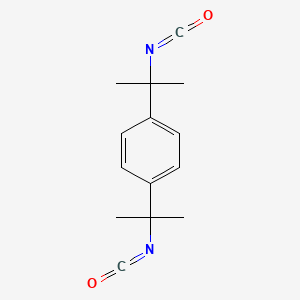

![2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate](/img/structure/B13743068.png)
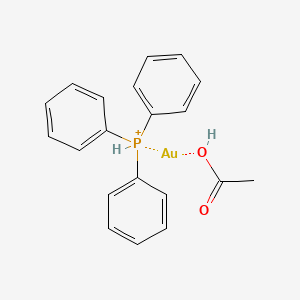
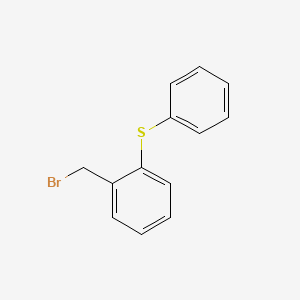

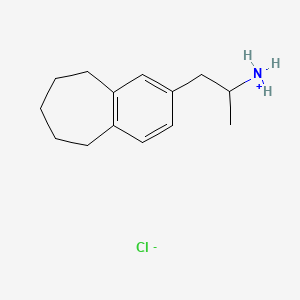
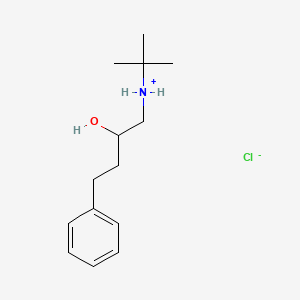
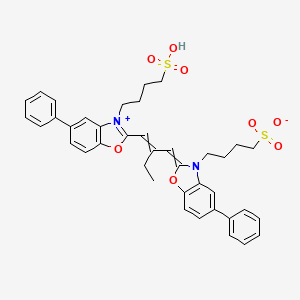
![ethyl 4-[[2,4-diamino-6-[6-[2-chloroethyl(ethyl)amino]hexylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13743091.png)
